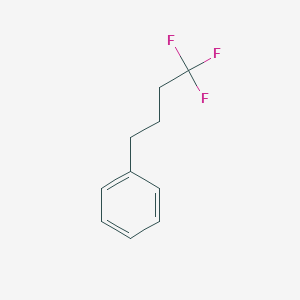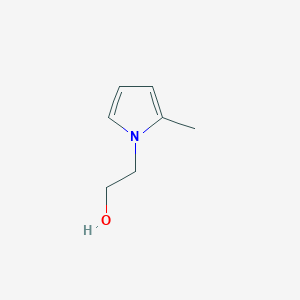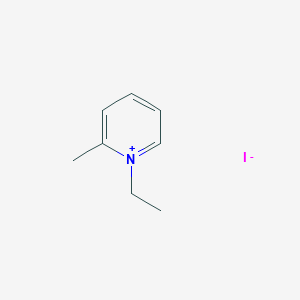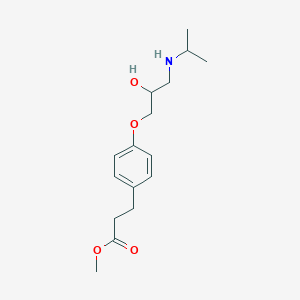
4,4,4-Trifluorobutylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4,4,4-Trifluorobutylbenzene" is a hypothetical compound, not directly referenced in the scientific literature. However, related compounds such as perfluorinated benzene derivatives are well-studied for their unique properties and applications in materials science, pharmaceuticals, and agrochemicals due to their stability, electronic characteristics, and interaction with other molecules.
Synthesis Analysis
The synthesis of perfluorinated benzene derivatives often involves aromatic nucleophilic substitution reactions. For example, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999). Such methodologies could potentially be adapted for the synthesis of "4,4,4-Trifluorobutylbenzene" by altering the nucleophilic component to introduce the butyl chain.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been extensively studied. For instance, the molecular structure of 1,3,5-trifluorobenzene was determined using femtosecond rotational Raman coherence spectroscopy and ab initio calculations, revealing detailed insights into bond lengths and angles that could be similar in "4,4,4-Trifluorobutylbenzene" due to the influence of fluorine atoms on the benzene ring (Kummli, Frey, & Leutwyler, 2010).
Chemical Reactions and Properties
Fluorinated benzene derivatives exhibit unique chemical reactivity due to the electron-withdrawing nature of fluorine. For example, trifluoromethanesulfonic acid catalyzed Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols, demonstrating the potential reactivity patterns that could be expected from "4,4,4-Trifluorobutylbenzene" (Wilsdorf, Leichnitz, & Reissig, 2013).
Applications De Recherche Scientifique
Bromination and Synthesis Techniques
The synthesis of aromatic compounds, such as 2,4,5-Trifluorobromobenzene, has shown significant importance, utilizing microreactor technology for efficient and high-yield production. This compound serves as a valuable intermediate for biologically active peptides and fluorescent reagents. Continuous-flow systems and microreactors have been employed to enhance the synthesis process, providing a controlled environment for rapid reactions and high product yields (Deng et al., 2016); (Deng et al., 2017).
Molecular Structure Determination
Research on the molecular structure of fluorinated compounds, such as 1,3,5-trifluorobenzene, utilizes advanced techniques like femtosecond rotational Raman coherence spectroscopy combined with high-level ab initio calculations. This approach allows for precise determination of molecular geometries and bond lengths, offering insights into the effects of fluorination on molecular structure (Kummli et al., 2010).
Material Applications and Luminescent Properties
The development of luminescent materials, such as ternary lanthanide complexes containing 4,4,4-trifluoro-1-phenyl-1,3-butanedione, showcases the potential of fluorinated compounds in creating advanced luminescent materials. These complexes are investigated for their crystal structures and luminescent properties, providing valuable data for the design of materials with specific optical properties (Feng et al., 2008).
Polymer Synthesis and Characterization
In the field of polymer science, the synthesis and characterization of polymers containing perfluorocyclobutyl (PFCB) aromatic ether polymers have been explored. These materials exhibit excellent thermal stability and solubility, alongside high fluorescence quantum yields, making them suitable for a variety of applications (Neilson et al., 2008).
Sensor Applications
Fluorinated compounds are also utilized in the development of sensors, particularly for detecting nitroaromatic compounds like TNT. The synthesis of 1,4-diarylpentiptycenes and their fluorescence quenching in the presence of nitroaromatic vapors demonstrate the potential of fluorinated aromatic compounds in sensitive and selective explosive detection (Zyryanov et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4,4,4-trifluorobutylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWCZSLUBQJLEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380364 |
Source


|
| Record name | 4,4,4-trifluorobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutylbenzene | |
CAS RN |
104315-86-8 |
Source


|
| Record name | 4,4,4-trifluorobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)